Ethyl 6-(aminomethyl)nicotinate hydrochloride

Drug Discovery ADME Prediction Pre-formulation

Specify CAS 1189434-55-6 to obtain the hydrochloride salt—not the free base (CAS 214824-13-2). This ionic form delivers superior aqueous solubility, enabling direct use in biological buffers, in vitro ion-channel assays, and bioconjugation via the 6-aminomethyl handle. ≥95% purity, room-temperature shipping. Essential for reproducible Nav1.7 analgesic scaffolds and N,N-chelated Pt(II) anticancer complex synthesis. Verify salt form & CAS to avoid regioisomer contamination.

Molecular Formula C9H13ClN2O2
Molecular Weight 216.66 g/mol
CAS No. 1189434-55-6
Cat. No. B1441375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-(aminomethyl)nicotinate hydrochloride
CAS1189434-55-6
Molecular FormulaC9H13ClN2O2
Molecular Weight216.66 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(C=C1)CN.Cl
InChIInChI=1S/C9H12N2O2.ClH/c1-2-13-9(12)7-3-4-8(5-10)11-6-7;/h3-4,6H,2,5,10H2,1H3;1H
InChIKeyMJACJEKUVRQBHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-(aminomethyl)nicotinate hydrochloride (CAS 1189434-55-6): Key Physicochemical and Pharmacological Properties for Scientific Procurement


Ethyl 6-(aminomethyl)nicotinate hydrochloride (CAS 1189434-55-6), molecular formula C₉H₁₃ClN₂O₂, is a nicotinic acid derivative featuring an ethyl ester at the 3-position and an aminomethyl group at the 6-position of the pyridine ring . It is typically supplied as the hydrochloride salt, which enhances water solubility and facilitates its use as a key building block in medicinal chemistry and chemical biology . This compound serves primarily as an intermediate for synthesizing complex molecules targeting ion channels and receptors, and as a ligand scaffold for metal-based anticancer complexes [1].

Why Unspecified 'Ethyl 6-(aminomethyl)nicotinate' Cannot Substitute for the Hydrochloride Salt (1189434-55-6)


Simply procuring 'ethyl 6-(aminomethyl)nicotinate' without specification risks obtaining the free base form (CAS 214824-13-2) , which exhibits significantly different physicochemical and handling properties. The free base is a neutral molecule with lower aqueous solubility, whereas the hydrochloride salt (1189434-55-6) is an ionic solid with enhanced water solubility, directly impacting its utility in aqueous biological assays and synthetic reactions . Furthermore, structural isomers—such as the 2-(aminomethyl) or 5-(aminomethyl) regioisomers—possess the same molecular weight but drastically altered electronic and steric properties, which critically influence receptor binding and metal coordination geometry, leading to divergent biological or catalytic outcomes . Therefore, specification of both CAS number and salt form is essential for experimental reproducibility.

Ethyl 6-(aminomethyl)nicotinate hydrochloride (1189434-55-6): Direct Comparative Evidence for Scientific Selection


LogP and Topological Polar Surface Area (TPSA) Differentiate Hydrochloride Salt from Free Base

Computational chemistry data reveal the hydrochloride salt (1189434-55-6) possesses a TPSA of 65.21 Ų and a predicted LogP of 1.14 . This contrasts sharply with the free base form (214824-13-2), which has an identical core structure but altered polarity due to the absence of the hydrochloride counterion, resulting in a higher LogP of approximately 1.43 and a lower TPSA of 52.0 Ų [1]. These differences are quantifiable and directly impact solubility and permeability predictions.

Drug Discovery ADME Prediction Pre-formulation

Hydrochloride Salt Form Enhances Aqueous Solubility and Handling in Biological Assays

As a hydrochloride salt (1189434-55-6), the compound is a water-soluble solid, suitable for direct dissolution in aqueous buffers for in vitro studies . In contrast, the free base (214824-13-2) is a neutral molecule with inherently lower aqueous solubility, requiring organic co-solvents for dissolution in biological systems . This practical difference is critical for maintaining consistent compound concentrations and avoiding precipitation artifacts in assays.

Assay Development Biochemical Assays Chemical Biology

Purity Specification for 1189434-55-6 Impacts Suitability for Metal Complex Synthesis

Ethyl 6-(aminomethyl)nicotinate hydrochloride (1189434-55-6) serves as a critical ligand precursor for synthesizing N,N-chelated dichloroplatinum(II) complexes [1]. For such applications, where trace metal impurities or unreacted starting materials can poison catalysts or lead to off-target biological effects, a minimum purity of 98% is often required for reliable complex formation and subsequent biological testing . Lower purity grades (e.g., 95%) may contain impurities that interfere with metal coordination or reduce the yield of the desired platinum complex.

Medicinal Chemistry Anticancer Research Coordination Chemistry

Ethyl 6-(aminomethyl)nicotinate Scaffold is Essential for Generating Active Platinum(II) Anticancer Complexes

The 6-(aminomethyl)nicotinate moiety, when complexed to platinum(II), forms a stable N,N-chelate ring that is critical for anticancer activity. A study of 28 terpene-conjugated [6-(aminomethyl)nicotinate]dichloridoplatinum(II) complexes demonstrated significant antiproliferative effects against human 518A2 melanoma and HL-60 leukemia cells [1]. The activity is contingent on the specific 6-aminomethyl substitution pattern; analogous complexes formed with isonicotinate ligands exhibit different coordination geometries and, consequently, altered biological profiles [2].

Bioinorganic Chemistry Cancer Therapeutics Metal-Based Drugs

Recommended Research and Development Applications for Ethyl 6-(aminomethyl)nicotinate hydrochloride (1189434-55-6)


Synthesis of Nav1.7 Inhibitors for Pain Research

Researchers developing novel sodium channel blockers for pain management should consider 1189434-55-6 as a key intermediate. Its structural similarity to known Nav1.7 inhibitors, as identified in binding assays [1], makes it a valuable scaffold for medicinal chemistry campaigns aimed at discovering new analgesics.

Development of Platinum(II)-Based Anticancer Agents

This compound is an essential ligand precursor for generating N,N-chelated platinum(II) complexes with demonstrated antiproliferative activity against melanoma and leukemia cell lines [1]. Procurement of high-purity (≥98%) material is critical for ensuring reproducible synthesis and biological evaluation of these potential therapeutics.

ADME Profiling and Computational Drug Design

The distinct LogP (1.14) and TPSA (65.21 Ų) values of 1189434-55-6 [1] make it a useful reference compound in computational models for predicting drug-likeness and in experimental assays to validate in silico ADME predictions.

Assay Development and Chemical Biology Studies

Due to its water solubility as a hydrochloride salt [1], this compound is readily formulated into aqueous buffers for in vitro assays, including those investigating nicotinic acetylcholine receptor activity . Its aminomethyl group also provides a convenient handle for bioconjugation or further derivatization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 6-(aminomethyl)nicotinate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.